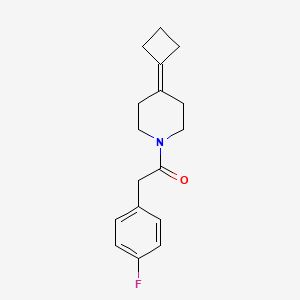

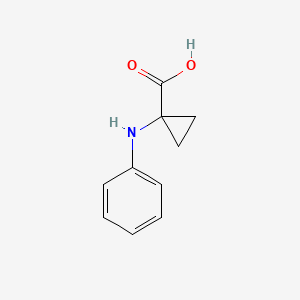

![molecular formula C12H13N3O2 B2447185 N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)呋喃-2-甲酰胺 CAS No. 2034333-82-7](/img/structure/B2447185.png)

N-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This structure is part of many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions . For instance, the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds have been shown to undergo reactions such as 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and others can be predicted .科学研究应用

Antiproliferative Effects in Lung Adenocarcinoma Cells

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized five different N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with various amine derivatives, leading to the discovery of 11 distinct pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives—previously unreported in the literature . Among these derivatives, two compounds demonstrated significant antiproliferative effects in the A549 lung adenocarcinoma cell line. At a concentration of 160 µM, two derivatives increased cell death rate to 50%, while two others achieved a 40% increase. The structure-activity relationship (SAR) study highlighted the importance of an amide group with a long alkyl chain and a benzene ring containing a p-CF3 group for optimal efficiency.

HIV-1 Integrase Inhibition

Pyrazolopyrazinones, including related compounds, have shown promise as HIV-1 integrase inhibitors. These molecules play a crucial role in preventing viral integration into the host genome, making them potential candidates for antiretroviral therapy . Researchers have designed and synthesized pyrazolopyrazinones with inhibitory effects against HIV-1 integrase, contributing to the ongoing fight against HIV/AIDS.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Another exciting application involves DPP-IV inhibition. DPP-IV is an enzyme responsible for degrading incretin hormones, which regulate insulin secretion and glucose homeostasis. Inhibiting DPP-IV enhances incretin activity, making it a target for type 2 diabetes treatment. Certain pyrazolopyrazinone derivatives exhibit DPP-IV inhibitory effects, potentially aiding in managing blood sugar levels .

Antimicrobial Activity

Pyrazolopyrazinones have demonstrated antimicrobial properties, making them relevant in the fight against bacterial and fungal infections. Researchers continue to explore their potential as novel antimicrobial agents .

Fluorescent Probes

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications. These PPs exhibit tunable photophysical properties and offer a greener synthetic methodology compared to other fluorophores. Researchers are investigating their use as fluorescent probes in various biological and imaging studies .

Mycobacterium ATP Synthase Inhibition

The central skeleton of pyrazolo[1,5-a]pyrazin-4(5H)-one has been utilized in novel inhibitors of mycobacterium ATP synthase. These inhibitors hold promise for combating tuberculosis and other mycobacterial infections. The synthetic strategy involves alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by reduction of the azide functional group .

属性

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-3,5,7,9H,4,6,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLURJQGPDECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)

![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)

![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2447109.png)

![Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate](/img/structure/B2447117.png)

![16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2447121.png)